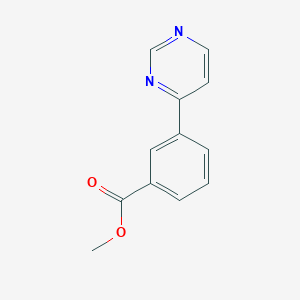

Methyl 3-(pyrimidin-4-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-pyrimidin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-3-9(7-10)11-5-6-13-8-14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJPGEFKXSUZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Pyrimidin 4 Yl Benzoate and Its Congeners

Palladium-Catalyzed Cross-Coupling Approaches to Pyrimidine-Benzoate Linkages

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. These reactions generally involve the coupling of an organometallic reagent with an organic halide or triflate, mediated by a palladium catalyst. For a molecule like Methyl 3-(pyrimidin-4-yl)benzoate, this typically involves coupling a pyrimidine (B1678525) derivative with a methyl benzoate (B1203000) derivative.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most widely used methods for C(sp²)-C(sp²) bond formation due to the stability, low toxicity, and commercial availability of the requisite boronic acids and their esters. rsc.org The synthesis of this compound via this method can be approached in two primary ways:

Reaction of a 4-halopyrimidine (e.g., 4-chloro- or 4-bromopyrimidine) with methyl 3-(boronic acid)benzoate or its pinacol (B44631) ester derivative.

Reaction of a pyrimidine-4-boronic acid or its ester with a methyl 3-halobenzoate (e.g., methyl 3-bromo- (B131339) or 3-iodobenzoate).

The reaction is catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the activation of the organoboron reagent. bohrium.comsemanticscholar.org Microwave-assisted procedures have been shown to significantly reduce reaction times and improve yields, sometimes with catalyst loadings as low as 0.5 mol%. semanticscholar.org For instance, the coupling of 2,4-dichloropyrimidine (B19661) with various arylboronic acids proceeds regioselectively at the more reactive C4 position. semanticscholar.org A study on the synthesis of 4-monosubstituted pyrimidines achieved good to excellent yields using microwave irradiation, highlighting the efficiency of this approach. semanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | MW, 100 °C, 15 min | 91 | semanticscholar.org |

| 5-Bromopyrimidine | 4-Biphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-95 °C, 8 h | 87 | bohrium.com |

| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | MW, 100 °C, 30 min | 91 | rsc.org |

| 4-Iodoimidazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 80 °C | 68-79 | researchgate.net |

Negishi Coupling Protocols for Aryl-Aryl Bond Synthesis

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. wikipedia.org This heightened reactivity allows for couplings under milder conditions and can be advantageous for less reactive organic halides. The synthesis of this compound would involve the palladium- or nickel-catalyzed reaction between a pyrimidinylzinc reagent (e.g., pyrimidin-4-ylzinc chloride) and a methyl 3-halobenzoate, or vice versa. wikipedia.orgresearchgate.net

Organozinc reagents are typically prepared in situ from the corresponding organic halide. The choice of catalyst is crucial, with palladium complexes like Pd(PPh₃)₄ often providing higher yields and better functional group tolerance than nickel catalysts. wikipedia.org The Negishi reaction has been successfully applied to the synthesis of various aryl- and benzylpyrimidines, demonstrating its utility in creating C-C bonds with pyrimidine cores. researchgate.net

Table 2: Conditions for Negishi Coupling in Heterocycle Synthesis

| Substrate 1 | Substrate 2 | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Aryl Zinc Bromide | Vinyl Triflate | Ni(acac)₂ / Ligand | - | - | - | wikipedia.org |

| 4-Bromopyrimidine derivative | Benzylzinc reagent | Pd catalyst | - | - | - | researchgate.net |

Sonogashira Coupling for Alkyne-Aryl Precursors

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.org While not a direct route to the pyrimidine-benzoate linkage, it is invaluable for synthesizing alkynylpyrimidine precursors. For example, coupling 4-halopyrimidines with methyl 3-ethynylbenzoate (or vice versa) would yield Methyl 3-((pyrimidin-4-yl)ethynyl)benzoate. This intermediate can then be reduced to the target saturated linkage if desired.

The reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) or diethylamine. researchgate.net Copper-free conditions have also been developed. nih.gov The Sonogashira reaction has been extensively used to synthesize a wide array of alkynyl-substituted pyrimidines, including nucleoside analogues, which are of significant interest in medicinal chemistry. researchgate.netmdpi.comrsc.org

Table 3: Examples of Sonogashira Coupling in Pyrimidine Derivatization

| Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 5-Iodo-6-methylpyrimidine | Terminal Acetylenes | Pd catalyst | - | DMF | Good | researchgate.net |

| 2-Benzyloxy-5-bromopyrimidine | Aryl/Aliphatic Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₂NH | THF | 85-94 | researchgate.net |

| 4-Chloro-ribonucleoside | Terminal Alkynes | - | - | - | - | rsc.org |

Buchwald-Hartwig Amination for Nitrogen-Containing Analogues (if applicable to synthetic intermediates)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While it doesn't directly form the C-C bond of this compound, it is a critical tool for synthesizing precursors or nitrogen-containing analogues. For instance, it could be used to introduce an amine substituent onto the pyrimidine or benzoate ring, which could then be further functionalized. A key intermediate, such as 3-amino-4-methylbenzoate, can be coupled with a halopyrimidine to create a C-N linkage, as seen in the synthesis of intermediates for pharmaceuticals like Nilotinib. google.com

The reaction involves coupling an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide. nih.govthieme-connect.com This methodology has been successfully used to prepare N-arylpyrimidin-2-amine derivatives in moderate to good yields and to achieve highly regioselective amination of dichloropyrimidines at the C4 position. nih.govthieme-connect.com A cascade reaction involving imination and Buchwald-Hartwig coupling has also been developed for the synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines. rsc.orgrsc.org

Metal-Free Synthetic Routes and Green Chemistry Considerations

While palladium catalysis is highly effective, concerns about the cost, toxicity, and removal of residual metal from the final products have driven the development of metal-free alternatives. These methods often align with the principles of green chemistry by reducing waste and avoiding hazardous materials.

Direct Arylation Techniques

Direct C-H arylation is a highly attractive strategy that circumvents the need for pre-functionalized organometallic reagents (like boronic acids or organozincs). academie-sciences.fr In this approach, a C-H bond on one of the aromatic partners is directly coupled with an aryl halide. For the synthesis of this compound, this could theoretically involve the direct arylation of pyrimidine with methyl 3-halobenzoate or the direct arylation of methyl benzoate with a 4-halopyrimidine.

These reactions are often still catalyzed by transition metals like palladium, but they represent a more atom-economical approach. academie-sciences.frbohrium.comrsc.org The regioselectivity of C-H activation can be a challenge, but it can often be controlled by the choice of catalyst, ligand, and reaction conditions. nih.govacs.org For example, studies on fused pyrimidine systems like pyrazolo[1,5-a]pyrimidine (B1248293) have shown that catalyst control can switch the arylation position. nih.gov While the direct C-H arylation of a simple pyrimidine at the C4 position with a benzoate derivative is a challenging transformation, the continuous development in this field offers a promising future avenue for more streamlined and sustainable syntheses. academie-sciences.fr

Cycloaddition Reactions for Pyrimidine Ring Formation

The construction of the pyrimidine core is a critical step in the synthesis of this compound. Cycloaddition reactions, particularly [4+2] cycloadditions or Diels-Alder type reactions, represent a powerful strategy for forming six-membered heterocyclic rings like pyrimidine.

One of the most effective methods is the inverse-electron-demand hetero-Diels-Alder (ihDA) reaction. acs.org In this approach, an electron-deficient 1,3,5-triazine (B166579) acts as the diene component, reacting with an electron-rich dienophile. The reaction cascade involves a stepwise ihDA reaction, followed by a retro-Diels-Alder (rDA) reaction, which ultimately results in the formation of a highly functionalized pyrimidine ring. acs.org This process is often acid-catalyzed and can proceed with the elimination of a small molecule like water. acs.org

The regioselectivity of these cycloaddition reactions is a key consideration, often dictated by the electronic properties of the substituents on the reacting partners. researchgate.net For instance, in the synthesis of pyrimidine derivatives from uracil (B121893) moieties, the inherent electron distribution within the pyrimidine precursor directs the outcome of the cycloaddition. researchgate.net While direct application to this compound is not extensively documented, the principles are readily adaptable. For example, a suitably substituted enamine or ynamine could serve as the dienophile to react with a triazine, building the pyrimidine ring which can then be further functionalized or coupled with the methyl benzoate fragment.

Furthermore, intramolecular 1,3-dipolar cycloaddition reactions have been employed to synthesize fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimido[4,5-b]-azepines. researchgate.net This highlights the versatility of cycloaddition strategies in creating complex heterocyclic scaffolds related to the target molecule.

Multi-Component Reactions (MCRs) Incorporating Benzoate and Pyrimidine Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, making it a cornerstone of green chemistry. researchgate.net

For the synthesis of pyrimidine derivatives, the Biginelli reaction is a classic and widely studied MCR. It traditionally involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidines, which can be subsequently oxidized to pyrimidines. While not directly producing the title compound, variations of this reaction allow for the incorporation of diverse functionalities.

More contemporary MCRs provide direct routes to highly substituted pyrimidines. For instance, a three-component reaction of 6-aminouracils, aldehydes, and secondary amines can yield pyrimido[4,5-d]-pyrimidines through an intramolecular α-C-H functionalization pathway. frontiersin.org Another approach involves a three-component tandem reaction of ketones, ammonium (B1175870) acetate (B1210297), and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, to furnish a wide array of substituted pyrimidines under solvent-free conditions. organic-chemistry.org

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved via an MCR involving aromatic aldehydes, 2-aminopyrimidine, and 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a catalyst like phosphorus pentoxide. imist.ma Such strategies could be adapted to incorporate a benzoate-containing aldehyde, directly installing the required moiety in a single, efficient step. The use of organo-salt catalysts like sodium benzoate has also been shown to be effective in MCRs for synthesizing related heterocyclic systems, such as pyrano[2,3-d]pyrimidines. researchgate.netresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of a synthetic route. For a molecule like this compound, which is often synthesized via cross-coupling reactions, fine-tuning parameters such as solvent, catalyst system, temperature, and pressure is essential.

Solvent Effects and Reaction Kinetics

The choice of solvent can dramatically influence reaction rates and outcomes. In the synthesis of related aminopyrimidine compounds, polar aprotic solvents such as 1,4-dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), as well as protic solvents like isopropanol (B130326) and ethanol (B145695), have been successfully employed. google.com The solvent's ability to dissolve reactants and stabilize charged intermediates or transition states is paramount. For example, in MCRs, water has been shown to be an excellent solvent, likely due to its hydrogen bond acidity, which can facilitate key reaction steps. researchgate.net The kinetic profile of a reaction can be significantly altered by the solvent, affecting not only the reaction rate but also the product distribution.

| Parameter | Observation | Compound Class | Reference |

| Solvent | Polar aprotic solvents (DMF, DMSO) and alcohols (ethanol, isopropanol) are effective. | 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl] amino] ethyl benzoate | google.com |

| Solvent | Cesium carbonate in DMF at 110 °C used for pyrazolo[1,5-a]pyrimidin-5-one synthesis. | Pyrazolo[1,5-a]pyrimidin-5-one | scispace.com |

| Solvent | Acetic acid in toluene (B28343) at 80 °C found to be superior for the ring-closing step. | 3-Substituted pyrimidin-4-ones | acs.org |

| Solvent | Water demonstrated to be a highly effective medium, likely due to hydrogen bonding effects. | Pyrazolyl Isoxazolones (via MCR) | researchgate.net |

Catalyst Loading and Ligand Design

Many syntheses of bi-aryl compounds like this compound rely on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig). The efficiency of these reactions is highly dependent on the catalyst system, which includes the palladium source, the ligand, and any additives.

The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. nih.gov Bulky, electron-rich phosphine ligands such as X-Phos or P(t-Bu)3 are known to form highly active monoligated L1Pd(0) catalysts that can accelerate the rate-limiting oxidative addition step. nih.govnih.gov The choice of catalyst and ligand can influence yield and reaction time. For example, in the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) via Suzuki coupling, Pd(PPh3)4 was found to be an effective catalyst. researchgate.net Similarly, the Buchwald-Hartwig amination to form pyrimidin-2-amine derivatives utilizes a Pd2(dba)3/X-Phos system. nih.gov Optimizing the catalyst and ligand loading is a key aspect of process development to ensure cost-effectiveness and minimize residual metal contamination.

| Catalyst System | Reaction Type | Substrate Class | Reference |

| Pd(PPh3)4 / K3PO4 | Suzuki Cross-Coupling | Aryl-substituted pyrimidines | researchgate.net |

| Pd2(dba)3 / X-Phos / K2CO3 | Buchwald-Hartwig Amination | N-Aryl pyrimidin-2-amines | nih.gov |

| PdCl2(dppf) / K2CO3 | Suzuki-Miyaura Coupling | Phenyl-substituted pyrazolo[3,4-d]pyrimidines | imist.ma |

| Acidic Catalyst (e.g., p-TsOH) | Condensation | 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl] amino] ethyl benzoate | google.com |

Temperature and Pressure Optimization Studies

Temperature is a critical parameter that directly affects reaction kinetics. For many of the condensation and cross-coupling reactions used to synthesize pyrimidine derivatives, elevated temperatures are required to achieve reasonable reaction rates. For example, the synthesis of a key intermediate for Nilotinib, which is structurally related to the title compound, is performed at temperatures between 50 and 150 °C. google.com The synthesis of pyrazolo[1,5-a]pyrimidin-5-one is conducted at 110 °C, while the final ring-closing step to form 3-substituted pyrimidin-4-ones is optimized at 80 °C. scispace.comacs.org

However, excessively high temperatures can lead to thermal degradation of reactants, products, or catalysts, resulting in lower yields and increased impurity formation. Therefore, a careful study to identify the optimal temperature that balances reaction rate with product stability is essential. Pressure is typically less of a factor in these solution-phase reactions unless volatile reagents are used or a gaseous byproduct needs to be removed to drive an equilibrium. Most syntheses are conducted at atmospheric pressure for operational simplicity.

| Temperature | Reaction/Product | Reference |

| 50-150 °C | Condensation for 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl] amino] ethyl benzoate | google.com |

| 110 °C | Synthesis of 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | scispace.com |

| 80 °C | Ring-closure to form 3-substituted pyrimidin-4-ones | acs.org |

| 85 °C | Buchwald-Hartwig amination for pyrimidin-2-amine derivatives | nih.gov |

Stereoselective Synthesis of Chiral Analogues (if applicable)

The parent molecule, this compound, is achiral. However, the synthesis of chiral analogues, where stereocenters are introduced on substituents attached to either the benzoate or pyrimidine ring, is highly relevant for drug discovery. Stereoselective synthesis allows for the preparation of single enantiomers, which is often crucial as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

A convergent synthetic strategy is often employed for creating libraries of chiral analogues. beilstein-journals.org This involves the independent synthesis of a chiral building block and the core heterocyclic structure, followed by their coupling in a late-stage step. For instance, a stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of a pyrimidine-related core has been developed. beilstein-journals.org This route allows for the efficient preparation of 4-substituted analogues with well-defined three-dimensional structures.

Key reactions in such syntheses often include diastereoselective reductions or the use of chiral auxiliaries or catalysts. For example, the stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, a key fragment in some quinoline (B57606) antibacterial agents, was achieved through a one-pot reduction and regioselective cyclization of an azidoditosyl derivative. researchgate.net Such chiral amines could then be coupled to a pre-functionalized pyrimidine-benzoate scaffold. The synthesis of complex natural product-based chimeras, such as those involving gibberellins (B7789140) and diaminopyrimidines, further demonstrates the advanced stereoselective methods available for creating structurally diverse and complex chiral molecules based on a pyrimidine core. nih.gov

Asymmetric Catalysis in Derivatization

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is often crucial for biological activity. While specific reports on the asymmetric derivatization of this compound are not extensively documented, the methodologies applied to analogous pyrimidine and N-heterocyclic systems provide a clear blueprint for potential synthetic routes. These strategies primarily involve the use of chiral transition metal catalysts to control the stereochemical outcome of reactions on or adjacent to the pyrimidine core.

Key research findings in the asymmetric catalysis of related heterocyclic systems include:

Reductive Dearomatization: A highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines has been developed. nih.gov This method provides access to chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities (up to 98% ee). nih.gov The process demonstrates that even complex, multi-nitrogen heterocyclic systems can be selectively reduced to chiral products. nih.gov

Tandem Dearomatization/Allylic Alkylation: A one-pot, multi-step process has been reported for the C-3 allylic alkylation of pyridines. This involves an initial iridium(I)-catalyzed dearomative 1,2-hydrosilylation, followed by a palladium-catalyzed asymmetric allylic alkylation. acs.org This approach successfully transforms pyridines into valuable N-protected tetrahydropyridines with outstanding enantioselectivity (up to 97% ee), overcoming the inherent nucleophilic selectivity of the aromatic starting material. acs.org

Enantioselective Conjugate Addition: A chiral-at-metal rhodium catalyst has been employed for the enantioselective conjugate addition of 2-arylimidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles. The reaction proceeds under mild conditions in ethanol and provides products with exceptionally high enantioselectivity (er > 99:1) using very low catalyst loadings (down to 0.1 mol %). nih.gov This methodology has also been successfully applied to imidazopyrimidine substrates. nih.gov

These state-of-the-art catalytic systems highlight the potential for creating chiral centers in derivatives of this compound, for instance, by reduction of the pyrimidine ring or by functionalization of substituents attached to it.

Table 1: Examples of Asymmetric Catalysis for Pyrimidine Analogues

| Catalyst System | Reaction Type | Substrate Type | Enantioselectivity | Reference |

|---|---|---|---|---|

| Rhodium / Chiral Ligand | Reductive Dearomatization | Pyrazolo[1,5-a]pyrimidines | Up to 98% ee | nih.gov |

| Iridium(I) / Palladium(0) | Dearomatization / Allylic Alkylation | Pyridines | Up to 97% ee | acs.org |

| Chiral Rhodium Complex | Conjugate Addition | Imidazopyrimidines | >99:1 er | nih.gov |

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis is a classic and reliable strategy for controlling stereochemistry. In this approach, an enantiomerically pure molecule (the auxiliary) is temporarily attached to an achiral substrate. thieme-connect.com The auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be cleaved and often recovered. thieme-connect.com This method is particularly useful for diastereoselective reactions, where the formation of one diastereomer is favored over another.

While direct applications to this compound are not prominent in the literature, related strategies demonstrate the utility of this approach for pyrimidine derivatives:

Diastereoselective Synthesis: Functionalized spiro[carbazole-3,5′-pyrimidines] have been synthesized with high diastereoselectivity through a multicomponent reaction catalyzed by CuSO₄. rsc.orgrsc.org This reaction proceeds via a domino Diels-Alder reaction, where the stereochemistry is controlled during the formation of the complex spirocyclic system. rsc.orgrsc.org

Chiral Resolution: In cases where a racemic mixture is formed, chiral auxiliaries can be used as resolving agents. A notable example is the resolution of a racemic pyrimidinyl trans-cyclopropane carboxylic acid. acs.org Crystalline diastereomeric salts were formed using chiral bases like (+)-abietylamine or (S)-1-(1-naphthyl)ethylamine, which could then be separated by recrystallization to isolate the desired enantiomer. acs.org

Auxiliary-Mediated Reactions: The use of amino acid derivatives, such as those from valine or tert-leucine, as chiral auxiliaries is a well-established method. thieme-connect.com For example, they have been used to control the stereoselective synthesis of chiral cyclohexanone (B45756) derivatives. thieme-connect.com Another powerful application is the use of chiral sulfinamides, which can act as auxiliaries in the diastereoselective addition of nucleophiles to imines. thieme-connect.com These principles are broadly applicable to the synthesis of complex chiral molecules containing a pyrimidine ring.

Table 2: Chiral Auxiliary Strategies in Heterocyclic Chemistry

| Auxiliary Type | Application | Substrate/Product Type | Outcome | Reference |

|---|---|---|---|---|

| Chiral Base (e.g., (+)-abietylamine) | Chiral Resolution | Pyrimidinyl cyclopropane (B1198618) carboxylic acid | Separation of enantiomers via diastereomeric salts | acs.org |

| Valine-derived amides | Diastereoselective Synthesis | Cyclohexanone derivatives | High stereoselectivity | thieme-connect.com |

| L-proline | Chiral Auxiliary-Mediated Synthesis | Chiral-at-rhodium catalysts | Formation of enantiomerically pure catalysts | rsc.org |

Flow Chemistry and Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production requires robust, safe, and efficient methodologies. Flow chemistry, where reagents are continuously pumped through a reactor, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. nih.govmdpi.com Its advantages over traditional batch processing include superior heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scalability. mdpi.com

The synthesis of this compound and its congeners can benefit significantly from these advanced manufacturing techniques. Scalable syntheses of pyrimidine-based compounds have been demonstrated using both batch and flow processes.

Scalable Batch Syntheses: Practical, scalable routes to key pyrimidine intermediates have been developed. An efficient SNAr (nucleophilic aromatic substitution) approach enables the synthesis of a wide range of 2-aryl and 2-alkyl pyrimidines at room temperature without the need for precious metal catalysts, making the process cost-effective and suitable for large-scale production. organic-chemistry.org Similarly, a scalable route to 4-substituted 5-bromo-6-methylpyrimidines, which are valuable building blocks for cross-coupling reactions, has been reported. researchgate.net

Continuous Flow Synthesis of APIs: The utility of flow chemistry has been proven in the multi-step synthesis of complex pyrimidine-containing APIs. The kinase inhibitor Imatinib, which features a substituted phenyl-aminopyrimidine core, has been synthesized using a one-flow system that integrates multiple reaction and purification steps, demonstrating the power of this technology to streamline complex manufacturing processes. mdpi.com The synthesis of Ribociclib, another kinase inhibitor, was achieved using a two-step continuous flow procedure, highlighting the adaptability of flow systems. nih.gov

Integrated Flow Systems: For the synthesis of complex heterocyclic systems, integrated flow technology offers significant advantages. A sustainable synthesis of polyfluoro-substituted benzo rsc.orgfigshare.comimidazo[1,2-a]pyrimidine derivatives was developed using an integrated flow system that significantly shortened reaction times. The success of a gram-scale synthesis underscored the method's scalability and potential for industrial application. acs.org

These examples demonstrate that the principles of flow chemistry and other scalable methods are directly applicable to the manufacturing of this compound, particularly if it is an intermediate for a more complex target molecule.

Table 3: Flow Chemistry Parameters for the Synthesis of Imatinib

| Step | Reaction | Conditions | Residence Time | Overall Yield | Reference |

|---|---|---|---|---|---|

| 1 | Amide Coupling | 150 °C | 30 min | 32% (overall) | mdpi.com |

| 2 | In-line Purification | Resin Scavengers | - | mdpi.com | |

| 3 | Final C-N Coupling | 150 °C | - | mdpi.com |

Chemical Transformations and Derivatization Studies of Methyl 3 Pyrimidin 4 Yl Benzoate

Functional Group Interconversions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in methyl 3-(pyrimidin-4-yl)benzoate is generally electron-deficient, which influences its reactivity towards various reagents. Electrophilic substitution on the pyrimidine ring is challenging but can be achieved under specific conditions, typically at the C-5 position, especially when activating groups are present. researchgate.net Nucleophilic substitution, particularly at positions 2, 4, and 6, is a more common transformation.

Halogenation and Nitro-Substitution Reactions

Direct halogenation of the pyrimidine ring in compounds analogous to this compound can be accomplished using various halogenating agents. For instance, the halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using N-halosuccinimides. While specific studies on the direct halogenation of this compound are not widely reported, the reactivity of similar pyrimidine systems suggests that such transformations are feasible.

Nitro-substitution on the pyrimidine ring itself is generally difficult due to the ring's electron-deficient nature. researchgate.net No specific examples of direct nitro-substitution on the pyrimidine moiety of this compound have been documented in the reviewed literature.

Amination and Alkylation of Pyrimidine Nitrogen

The amination of pyrimidine rings, particularly those bearing a leaving group such as a chlorine atom, is a well-established transformation. In a study on the amination of 4-chloropyrrolopyrimidines, it was found that the reaction with anilines proceeds efficiently in water with acid catalysis. nih.govpreprints.orgacs.org This suggests that a halo-derivative of this compound could readily undergo amination. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines under microwave conditions yields the corresponding 2-anilinopyrimidines. researchgate.net

Alkylation of the pyrimidine nitrogen atoms is another key derivatization strategy. While direct N-alkylation of this compound is not extensively documented, studies on related pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines, have shown that alkylation can be achieved at the N1 position using various alkylating agents in the presence of a base. rsc.org

Modifications on the Benzoate (B1203000) Moiety

The benzoate portion of this compound offers multiple sites for chemical modification, including the ester functional group and the aromatic ring.

Ester Hydrolysis and Amidation Reactions

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-(pyrimidin-4-yl)benzoic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water. rsc.org The resulting carboxylic acid is a versatile intermediate for further derivatization.

The hydrolysis of a related compound, methyl 3-((2,6-dichloropyrimidin-4-yl)oxy)benzoate, has been reported, although it presented some challenges, making the direct use of the corresponding benzoic acid a more practical route in some synthetic pathways. wits.ac.zagoogle.com

Once the carboxylic acid is obtained, it can be converted to a wide range of amides through reaction with various amines. Amidation reactions are typically facilitated by coupling agents such as EDCI/HOBt or by converting the carboxylic acid to a more reactive species like an acyl chloride. For example, 3-((2,6-dichloropyrimidin-4-yl)oxy)benzoic acid has been successfully coupled with anilines and aminopyridines to give the corresponding benzamides in yields ranging from 22-99%. wits.ac.za

Table 1: Examples of Amidation Reactions of Benzoic Acid Derivatives

| Starting Benzoic Acid | Amine | Coupling Conditions | Product | Yield (%) | Reference |

| 3-((2,6-Dichloropyrimidin-4-yl)oxy)benzoic acid | p-Toluidine | Not specified | 3-((2,6-Dichloropyrimidin-4-yl)oxy)-N-(p-tolyl)benzamide | Not specified | wits.ac.za |

| 3-((2,6-Dichloropyrimidin-4-yl)oxy)benzoic acid | 4-Bromoaniline | Not specified | N-(4-Bromophenyl)-3-((2,6-dichloropyrimidin-4-yl)oxy)benzamide | Not specified | wits.ac.za |

| Benzoic acid | Various anilines and aminopyridines | Optimized | Corresponding benzamides | 22-99 | wits.ac.za |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The pyrimidin-4-yl group is an electron-withdrawing group, which will direct incoming electrophiles to the meta-positions relative to itself (positions 2, 4, and 6 of the benzoate ring). The ester group is also deactivating and a meta-director. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the ester group, and meta to the pyrimidine ring.

A common example of electrophilic aromatic substitution is nitration. The nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids predominantly yields methyl 3-nitrobenzoate. aiinmr.commnstate.edursc.orgyoutube.com This suggests that the nitration of this compound would likely result in the introduction of a nitro group at the 5-position of the benzoate ring.

Table 2: Typical Conditions for Nitration of Methyl Benzoate

| Substrate | Reagents | Temperature | Major Product | Reference |

| Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | 0-15 °C | Methyl 3-nitrobenzoate | rsc.orgyoutube.com |

Synthesis of Libraries of Pyrimidine-Benzoate Analogues

This compound and its derivatives are valuable starting materials for the synthesis of compound libraries for drug discovery and other applications. The functional handles on both the pyrimidine and benzoate moieties allow for diverse structural modifications.

For instance, libraries of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized, some of which incorporate benzoic acid or benzoate functionalities. nih.gov One approach involves the coupling of a substituted pyrimidine with a benzoic acid derivative, followed by further diversification. researchgate.net While no libraries have been explicitly reported starting from this compound itself, the chemical space is accessible through the reactions described above. The synthesis of N-(3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)benzamide derivatives highlights the potential for creating diverse libraries based on a pyrimidine-aryl core. google.com

Parallel Synthesis Approaches

Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, enabling the exploration of structure-activity relationships (SAR). While direct, large-scale parallel synthesis studies specifically detailing the derivatization of this compound are not extensively documented in publicly available literature, the principles can be readily applied. The core concept involves the reaction of a common intermediate, in this case, 3-(pyrimidin-4-yl)benzoic acid, with a diverse set of building blocks in a spatially separated manner.

A common approach involves the conversion of the carboxylic acid of 3-(pyrimidin-4-yl)benzoic acid to an activated species, such as an acid chloride or an active ester, followed by parallel amidation with a library of amines. This strategy allows for the introduction of a wide range of substituents at this position, leading to a library of amides with varying steric and electronic properties.

For instance, a representative parallel synthesis workflow could involve:

Activation: Reaction of 3-(pyrimidin-4-yl)benzoic acid with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in an array of reaction vessels. rsc.org

Diversification: Addition of a diverse set of primary and secondary amines to each vessel.

Work-up and Purification: Parallel work-up and purification techniques, such as solid-phase extraction (SPE) or automated flash chromatography, to isolate the final products.

This approach has been successfully employed for the synthesis of libraries of other pyrimidine-containing carboxamides, demonstrating its feasibility for the target compound. researchgate.net

Table 1: Representative Amines for Parallel Amide Synthesis

| Amine Name | Chemical Structure |

| Cyclopentylamine | C₅H₁₁N |

| Morpholine | C₄H₉NO |

| 4-Fluoroaniline | C₆H₆FN |

| Piperidine | C₅H₁₁N |

| Benzylamine | C₇H₉N |

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) offers significant advantages for the synthesis of compound libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. The pyrimidine scaffold has been successfully utilized in SPOS to generate diverse libraries of compounds. nih.govpsu.edu

For the derivatization of this compound, a common strategy would involve the immobilization of the parent carboxylic acid, 3-(pyrimidin-4-yl)benzoic acid, onto a solid support. The ester group of the title compound can be hydrolyzed to the corresponding carboxylic acid for this purpose. A variety of resins with suitable linkers, such as the Rink amide resin, can be employed. nih.gov

A typical SPOS workflow for generating a library of amides would be:

Immobilization: The carboxylic acid of 3-(pyrimidin-4-yl)benzoic acid is coupled to an amino-functionalized solid support (e.g., Rink amide resin) using standard peptide coupling reagents.

Derivatization on Solid Support: The pyrimidine ring, now attached to the solid phase, can be subjected to various chemical transformations. For example, if a halo-pyrimidine precursor was used, Suzuki or other cross-coupling reactions could be performed on the resin-bound material.

Cleavage: After the desired transformations, the final products are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the target amide library. nih.gov

This approach has been effectively used for the synthesis of N-(pyrimidin-2-yl)amino acid amides, showcasing the utility of SPOS for creating libraries of pyrimidine derivatives. nih.gov

Chemo-selectivity and Regio-selectivity in Complex Synthetic Pathways

The pyrimidine ring presents multiple reactive sites, making chemo- and regio-selectivity critical considerations in its functionalization. The electronic nature of the pyrimidine ring, with its electron-deficient nitrogen atoms, influences the reactivity of its substituents.

In the context of this compound, the primary sites for further functionalization are the carbon atoms of the pyrimidine ring (positions 2, 5, and 6) and the ester group on the phenyl ring.

Regio-selectivity in Halogenated Pyrimidines:

A common strategy for introducing diversity onto the pyrimidine ring is through the use of halogenated precursors. For example, starting with a dihalopyrimidine allows for sequential, regioselective functionalization. In 2,4-dichloropyrimidines, nucleophilic aromatic substitution (SNAr) reactions and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, generally occur preferentially at the C4 position. mdpi.comthieme-connect.de This selectivity is attributed to the higher electrophilicity and more favorable oxidative addition of palladium at the C4-Cl bond. mdpi.comthieme-connect.de However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of bulky N-heterocyclic carbene (NHC) ligands in palladium catalysis has been shown to invert the typical C4 selectivity in favor of the C2 position in some cases. nih.gov

Chemo-selectivity:

Chemo-selectivity becomes crucial when multiple reactive functional groups are present in the molecule. For this compound, a key challenge is to selectively modify the pyrimidine ring without affecting the methyl ester group.

Reactions at the Pyrimidine Ring: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) on a halogenated pyrimidine precursor to this compound can be performed with high chemo-selectivity, leaving the ester group intact.

Reactions at the Ester Group: Conversely, the methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH) without affecting the pyrimidine ring. This carboxylic acid can then be activated and coupled with amines or alcohols to form amides or other esters, respectively.

The ability to control both regio- and chemo-selectivity allows for the systematic and predictable synthesis of complex derivatives of this compound.

Table 2: Regio-selective Reactions on Dihalopyrimidine Precursors

| Reaction Type | Precursor | Reagent/Catalyst | Major Product Position |

| Suzuki Coupling | 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | C4-Phenyl |

| Nucleophilic Aromatic Substitution | 2,4-Dichloropyrimidine | Secondary Amine | C4-Amino |

| Thiolation | 2,4-Dihalopyrimidine | Thiol, Pd-NHC catalyst | C2-Thioether |

Click Chemistry Applications for Functionalization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a leading strategy for the efficient and modular functionalization of molecules due to its high yields, mild reaction conditions, and broad functional group tolerance. rsc.org

To apply click chemistry to this compound, either an azide (B81097) or a terminal alkyne functionality must be introduced into the molecule. This can be achieved through various synthetic routes. For example, a precursor such as 3-(pyrimidin-4-yl)aniline (B100853) could be converted to an azide, or a halogenated pyrimidine precursor could be functionalized with a terminal alkyne via a Sonogashira coupling.

Once the "clickable" handle is installed, the pyrimidine-containing building block can be readily conjugated with a wide array of molecules, including fluorescent dyes, biotin, peptides, and other drug fragments that bear the complementary azide or alkyne group. This approach is highly valuable for creating bioconjugates and for the rapid assembly of complex molecular architectures.

The CuAAC reaction is typically catalyzed by a Cu(I) species, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. rsc.org The use of ligands can further enhance the efficiency of the reaction.

Table 3: Components for Click Chemistry Functionalization

| Pyrimidine Building Block | Complementary Click Partner | Resulting Linkage |

| Methyl 3-(pyrimidin-4-yl with alkyne)benzoate | Azide-functionalized molecule | 1,2,3-Triazole |

| Methyl 3-(pyrimidin-4-yl with azide)benzoate | Alkyne-functionalized molecule | 1,2,3-Triazole |

Advanced Spectroscopic and Chromatographic Characterization in Research of Methyl 3 Pyrimidin 4 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure in solution. For a compound like Methyl 3-(pyrimidin-4-yl)benzoate, a full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques, would be required for a complete structural assignment.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. The pyrimidine (B1678525) and benzoate (B1203000) rings contain a set of aromatic protons, each with a characteristic chemical shift and coupling pattern. The methyl ester group would be identifiable as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would have a characteristic downfield shift (typically >160 ppm). The aromatic carbons of both the pyrimidine and benzoate rings would appear in the 120-160 ppm range, with their precise shifts influenced by the nitrogen atoms in the pyrimidine ring and the ester group on the benzoate ring.

Predicted NMR Data: In the absence of experimental data, computational prediction tools can offer an estimate of the NMR chemical shifts. However, these predictions are based on algorithms and may not fully capture the nuanced electronic effects within the molecule.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H2 | ~9.2 | ~158 |

| Pyrimidine-H5 | ~7.8 | ~118 |

| Pyrimidine-H6 | ~8.9 | ~157 |

| Benzoate-H2 | ~8.6 | ~132 |

| Benzoate-H4 | ~8.2 | ~134 |

| Benzoate-H5 | ~7.7 | ~129 |

| Benzoate-H6 | ~8.2 | ~130 |

| O-CH₃ | ~3.9 | ~53 |

| C=O | - | ~166 |

| Benzoate-C1 | - | ~131 |

| Benzoate-C3 | - | ~138 |

| Pyrimidine-C4 | - | ~164 |

Note: These are estimated values and require experimental verification.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, a series of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify which protons are adjacent to each other on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be critical in establishing the connectivity between the pyrimidine and benzoate rings.

Without experimental data, a detailed analysis and data table for these 2D techniques cannot be provided.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of this compound. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The expected exact mass can be calculated from the molecular formula (C₁₂H₁₀N₂O₂).

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites or Degradation Products

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a characteristic fragmentation pattern. This "fingerprint" is invaluable for structural elucidation, particularly for identifying metabolites or degradation products in complex mixtures. The fragmentation of this compound would likely involve the loss of the methoxy (B1213986) group, the entire ester group, and fragmentation of the pyrimidine ring. However, without experimental data, the specific fragmentation pathways and resulting ion masses remain speculative.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretching vibrations, C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-H stretching and bending modes.

A detailed analysis and data table for the vibrational modes are contingent on obtaining experimental spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) provide valuable insights into the extent of conjugation and the nature of the chromophores present in the molecule.

The structure of this compound, featuring a pyrimidine ring linked to a benzoate moiety, contains a conjugated system of π-electrons. This conjugation is expected to give rise to characteristic π → π* transitions in the UV-Vis spectrum. The benzene (B151609) and pyrimidine rings are the primary chromophores. The electronic transitions are influenced by the substitution pattern and the electronic nature of the substituent groups.

While specific experimental UV-Vis data for this compound is not widely published, analysis of structurally similar compounds provides a strong indication of its expected spectral characteristics. For instance, related heterocyclic compounds containing benzoate esters exhibit distinct absorption bands. In a study of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, a compound also possessing aromatic and ester functionalities, UV-Vis analysis in acetone (B3395972) revealed absorption maxima (λmax) at 316 nm and 330 nm, with corresponding molar absorptivity (ε) values of 469 and 3898 L·mol⁻¹·cm⁻¹, respectively mdpi.com. It is anticipated that this compound would display absorption bands in a similar region, likely between 250 and 350 nm, characteristic of its conjugated aromatic system. The precise λmax and ε values would be sensitive to the solvent used due to solvatochromic effects.

Table 1: Representative UV-Vis Absorption Data for a Structurally Related Compound

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | Acetone | 316 | 469 |

| 330 | 3898 |

Note: Data presented is for a structurally related compound to illustrate typical spectral values.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For a molecule like this compound, X-ray diffraction analysis of a single crystal would reveal the conformation of the molecule in the solid state, including the dihedral angle between the pyrimidine and benzoate rings. This parameter is particularly important as it influences the degree of electronic conjugation between the two aromatic systems.

Although the crystal structure of this compound is not publicly available, data from the closely related compound, Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate , offers significant insight into the type of structural information that can be obtained. nih.gov In the crystal structure of this analog, the pyrimidine and phenyl rings are twisted with respect to each other, indicating a non-planar conformation. nih.gov The molecules form centrosymmetric dimers through intermolecular N—H···N hydrogen bonds. nih.gov

Table 2: Representative Crystallographic Data for a Structurally Related Compound

| Parameter | Value (for Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate) |

| Chemical Formula | C₁₃H₁₁N₃O₃ |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 5.7387 (7) |

| b (Å) | 7.9037 (10) |

| c (Å) | 13.6496 (19) |

| α (°) | 80.793 (12) |

| β (°) | 79.997 (11) |

| γ (°) | 77.426 (10) |

| Volume (ų) | 590.24 (13) |

| Z | 2 |

Note: Data presented is for a structurally related compound to illustrate typical crystallographic parameters. nih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable tools for the separation, purification, and assessment of purity of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most commonly employed techniques in this regard.

HPLC is the premier technique for the purification and purity analysis of non-volatile organic compounds. The development of a robust HPLC method is a critical step in ensuring the quality of a research compound. For this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common approach.

Method development typically involves the optimization of several parameters to achieve good separation of the target compound from any impurities or starting materials. These parameters include the choice of stationary phase (e.g., a C18 column), the composition of the mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase (if the compound has ionizable groups), the flow rate, and the detection wavelength (typically set at one of the λmax values determined by UV-Vis spectroscopy).

While a specific, validated HPLC method for this compound is not detailed in the literature, methods for structurally similar compounds provide a solid framework. For example, the analysis of Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate has been performed using a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

Table 3: Illustrative HPLC Method Parameters for a Related Compound

| Parameter | Condition |

| Column | Reverse Phase (e.g., C18, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Modifier | Phosphoric Acid or Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a relevant λmax |

Note: This table represents typical starting conditions for method development for a compound of this class.

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of the synthesis of this compound, GC could be applicable for monitoring the presence of volatile starting materials or byproducts. The thermal stability and volatility of the compound itself would determine if it can be analyzed directly by GC.

Potential volatile byproducts in the synthesis of this compound could arise from the starting materials or from side reactions. For instance, if the synthesis involves solvents like ethanol (B145695) or methanol (B129727), GC can be used to detect their residual amounts in the final product. The choice of the GC column (e.g., a non-polar or mid-polar capillary column) and the temperature program are critical parameters for achieving good separation of volatile components.

While specific GC methods for the analysis of byproducts in the synthesis of this compound are not documented, general GC principles for the analysis of volatile organic compounds would apply. The technique is highly sensitive and can provide quantitative information about the levels of volatile impurities, which is crucial for ensuring the purity of the final compound.

Computational Chemistry and Theoretical Investigations of Methyl 3 Pyrimidin 4 Yl Benzoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties.

A hypothetical molecular orbital analysis for Methyl 3-(pyrimidin-4-yl)benzoate, based on similar structures, is presented below.

| Molecular Orbital | Predicted Energy (eV) | Primary Contribution |

| LUMO+1 | -0.5 | Phenyl Ring |

| LUMO | -1.5 | Pyrimidine (B1678525) & Phenyl Rings |

| HOMO | -6.8 | Pyrimidine Ring |

| HOMO-1 | -7.5 | Phenyl Ring & Ester Group |

This table is illustrative and based on theoretical calculations for analogous compounds.

Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate descriptions of ground state properties. aip.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, are the gold standard for calculating properties like rotational barriers. aip.orgcomporgchem.com For this compound, ab initio calculations would be instrumental in accurately determining the equilibrium geometry and the energetic landscape of its ground electronic state. These calculations would likely confirm a non-planar arrangement between the phenyl and pyrimidine rings in the ground state to minimize steric hindrance. nih.govacs.org

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is not static, and understanding its conformational flexibility is key to understanding its interactions.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. tandfonline.commdpi.com For this compound, MD simulations could be used to model its behavior over time, providing insights into the accessible conformations and the transitions between them. mdpi.comnih.gov Such simulations would likely show that the molecule predominantly exists in a twisted conformation, with the dihedral angle between the two aromatic rings fluctuating around an equilibrium value. tandfonline.comnih.gov The solvent environment can also be included in these simulations to understand its influence on conformational preferences. tandfonline.com

The rotation around the single bond connecting the phenyl and pyrimidine rings is a key conformational feature of this compound. The torsional angle, which defines the relative orientation of these two rings, is governed by a balance of steric and electronic effects. plos.orgacs.org Studies on similar biaryl systems show that the most stable conformation is typically non-planar, with a torsional angle between 30° and 50°. nih.gov The energy barriers to rotation through planar (0°) and perpendicular (90°) conformations are critical for understanding the molecule's conformational dynamics. comporgchem.combiomedres.us

A plausible potential energy surface for the rotation around the phenyl-pyrimidine bond is summarized below.

| Torsional Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 2.5 - 4.0 | Planar (Transition State) |

| ~40 | 0 | Twisted (Ground State) |

| 90 | 1.5 - 2.5 | Perpendicular (Transition State) |

| 140 | 0 | Twisted (Ground State) |

| 180 | 2.5 - 4.0 | Planar (Transition State) |

This table presents hypothetical data based on computational studies of substituted biphenyls and aryl-heterocycles. comporgchem.comacs.orgnih.gov

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data.

Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the energies of electronic excitations. researchgate.net For this compound, TD-DFT calculations would likely predict π-π* transitions responsible for strong absorptions in the UV region, with the exact wavelengths depending on the degree of conjugation between the two rings. bohrium.comscialert.net

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.netresearchgate.net These predictions can be invaluable for assigning signals in experimental NMR spectra and for confirming the proposed structure. liverpool.ac.ukosti.govacs.org Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be calculated using DFT, providing a theoretical vibrational spectrum that can be compared with experimental results. researchgate.netresearchgate.net

Rational Design of Novel Analogues through Virtual Screening

The rational design of novel analogues of this compound is a key step in optimizing its potential as a therapeutic agent. Virtual screening techniques offer a powerful, high-throughput approach to identify new molecules with enhanced activity, selectivity, and pharmacokinetic profiles. This process typically involves the screening of large compound libraries against a validated biological target.

The core structure of this compound, featuring a pyrimidine ring linked to a benzoate (B1203000) moiety, serves as a versatile scaffold. The pyrimidine ring is a well-known pharmacophore present in numerous approved drugs, often engaging in crucial hydrogen bonding interactions with protein targets. The benzoate group offers a site for modification to fine-tune properties such as solubility, metabolic stability, and target affinity.

In a hypothetical virtual screening workflow, a three-dimensional model of a relevant biological target would be utilized. This could be a kinase, a receptor, or an enzyme implicated in a particular disease pathway. Large chemical databases, such as ZINC or ChEMBL, containing millions of commercially available or synthetically feasible compounds, would be computationally screened. The screening process would prioritize compounds that exhibit favorable docking scores, indicating a high predicted binding affinity for the target. Key interaction patterns, such as hydrogen bonds with specific amino acid residues and favorable hydrophobic contacts, would be used as filters to refine the hit list.

For instance, analogues could be designed by introducing various substituents on the pyrimidine or benzoate rings. Modifications could include the addition of hydrogen bond donors or acceptors, hydrophobic groups, or moieties that can form specific interactions with the target's binding site. The goal is to identify analogues that not only bind with high affinity but also possess drug-like properties, as predicted by computational models for absorption, distribution, metabolism, and excretion (ADMET).

Table 1: Hypothetical Analogues of this compound for Virtual Screening

| Analogue ID | Modification on Pyrimidine Ring | Modification on Benzoate Ring | Rationale |

| MPB-A1 | 2-amino group | 4-fluoro substituent | Enhance hydrogen bonding and improve metabolic stability. |

| MPB-A2 | 2,6-dimethyl groups | None | Increase hydrophobicity and van der Waals interactions. |

| MPB-A3 | 5-chloro substituent | 4-methoxy group | Modulate electronic properties and improve solubility. |

| MPB-A4 | 2-methylamino group | 4-sulfonamide group | Introduce additional hydrogen bonding and polar interactions. |

This table presents hypothetical analogues and the rationale for their design in a virtual screening context. The data is illustrative and not based on published experimental results for this specific compound.

Ligand-Protein Docking and Molecular Dynamics Simulations of Compound-Target Interactions

Following the identification of potential analogues through virtual screening, ligand-protein docking and molecular dynamics (MD) simulations are employed to gain a more detailed and dynamic understanding of the compound-target interactions. These computational techniques are crucial for validating the binding poses predicted by virtual screening and assessing the stability of the ligand-protein complex over time.

Molecular docking studies would involve placing the most promising analogues, as well as the parent compound this compound, into the binding site of the target protein. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding pocket, calculating the binding energy for each pose. The resulting docking scores provide a quantitative estimate of the binding affinity. The analysis of the docked poses would reveal key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that contribute to the binding.

To further investigate the stability of these interactions, MD simulations would be performed on the top-ranked ligand-protein complexes. An MD simulation treats the atoms and bonds of the system as a collection of interacting particles and simulates their movements over time by solving Newton's equations of motion. This provides a dynamic view of the complex, allowing for the assessment of conformational changes in both the ligand and the protein upon binding.

Key metrics analyzed from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, the persistence of specific hydrogen bonds and other interactions throughout the simulation can be monitored, providing crucial insights into the determinants of binding affinity and selectivity. The binding free energy of the ligand-protein complex can also be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), offering a more accurate prediction of the binding affinity than docking scores alone.

Table 2: Illustrative Ligand-Protein Interaction Data from a Hypothetical Docking Study

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |

| This compound | Kinase X | -8.5 | Lys72, Asp184 | Hydrogen Bond, Pi-Pi Stacking |

| MPB-A1 | Kinase X | -9.2 | Lys72, Asp184, Glu91 | Hydrogen Bond, Pi-Pi Stacking |

| MPB-A2 | Kinase X | -8.1 | Val57, Leu135 | Hydrophobic Interaction |

| MPB-A3 | Kinase X | -8.8 | Lys72, Asp184, Thr88 | Hydrogen Bond, Halogen Bond |

This table provides illustrative data from a hypothetical molecular docking study. The target protein, docking scores, and interacting residues are for exemplary purposes and are not derived from published experimental data for this compound.

Molecular Interactions and Biological Target Engagement Studies of Methyl 3 Pyrimidin 4 Yl Benzoate Non Clinical Focus

Enzyme Inhibition Assays and Kinetics (Cell-Free and In Vitro)

No publicly available studies were identified that have investigated the enzyme inhibitory activity of Methyl 3-(pyrimidin-4-yl)benzoate. Therefore, data for the following subsections are unavailable.

Determination of IC50 and Ki Values

There are no reported IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against any enzyme.

Mechanism of Inhibition: Competitive, Non-Competitive, Uncompetitive

Without experimental data from enzyme kinetic studies, the mechanism by which this compound might inhibit an enzyme (i.e., competitive, non-competitive, or uncompetitive) cannot be determined.

Receptor Binding Studies in Recombinant Systems

No research detailing the interaction of this compound with any specific receptors in recombinant systems has been published.

Radioligand Binding Assays for Receptor Affinity (Kd)

There are no published radioligand binding assays that have determined the dissociation constant (Kd) of this compound for any receptor.

Saturation and Competition Binding Analyses

In the absence of primary binding studies, no saturation or competition binding analyses involving this compound are available.

Cellular Target Engagement in In Vitro Models (Excluding Mammalian Cell Lines for Efficacy/Toxicity)

No studies on the cellular target engagement of this compound in non-mammalian in vitro models have been found in the public scientific literature.

No Publicly Available Research Data for this compound Limits In-Depth Analysis

Despite a comprehensive search of scientific databases and literature, there is a significant lack of publicly available research on the specific chemical compound This compound . Consequently, a detailed analysis of its molecular interactions, biological target engagement, structure-activity relationships, and mechanistic properties, as requested, cannot be provided at this time.

The performed searches for "this compound" and its associated CAS number (249978-68-9) across various scientific search engines and databases did not yield any specific studies that would fulfill the detailed requirements of the proposed article outline. The search results were primarily limited to chemical supplier listings and very general discussions of related but distinct molecules.

Information was found for structurally similar compounds, such as "Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate," which is a known impurity of the drug Nilotinib. However, the biological and molecular characteristics of this and other related compounds cannot be extrapolated to "this compound" without specific experimental data.

Therefore, the following sections of the requested article cannot be developed due to the absence of relevant scientific findings:

Mechanistic Elucidation of Observed Molecular Effects (e.g., Enzyme Allosteric Modulation, DNA Intercalation)

Without dedicated research on "this compound," any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary to elucidate the specific molecular and biological properties of this compound.

Advanced Analytical Methods for Detection and Quantification in Research Settings

Chromatographic-Mass Spectrometric (LC-MS/MS) Method Development

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in complex mixtures due to its superior sensitivity and selectivity. An LC-MS/MS method for Methyl 3-(pyrimidin-4-yl)benzoate would involve chromatographic separation on a reversed-phase column followed by detection using a mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

The primary goal of sample preparation is to isolate this compound from the sample matrix (e.g., plasma, tissue homogenates, or reaction mixtures), concentrate it, and remove interferences that could suppress the instrument's signal. chromatographyonline.com The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the sample matrix.

Commonly employed techniques for pyrimidine (B1678525) derivatives include:

Protein Precipitation (PPT): This is a rapid method for removing proteins from biological samples, typically using a cold organic solvent like acetonitrile (B52724) or methanol (B129727). It is often used for its simplicity but may provide less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For a compound like this compound, a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) would be used to extract the analyte from an aqueous sample. pH adjustment of the aqueous phase can be critical to ensure the analyte is in a neutral state to maximize its partitioning into the organic layer.

Solid-Phase Extraction (SPE): SPE provides cleaner sample extracts by utilizing a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent. For this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be employed, taking advantage of the basicity of the pyrimidine nitrogen atoms. chromatographyonline.com

The following table outlines potential sample preparation protocols for analyzing pyrimidine derivatives, which could be adapted for this compound.

| Extraction Technique | Sample Matrix | Procedure Example | Recovery % (Typical) | Reference |

| Protein Precipitation | Plasma | Add 3 volumes of cold acetonitrile with internal standard to 1 volume of plasma. Vortex and centrifuge at 10,000 x g for 10 min. Evaporate supernatant and reconstitute. | 85-105% | nih.gov |

| Liquid-Liquid Extraction | Urine | Adjust sample pH to 9.0. Add 5 mL of methyl tert-butyl ether. Vortex and centrifuge. Transfer organic layer and evaporate to dryness. Reconstitute in mobile phase. | 90-110% | chromatographyonline.com |

| Solid-Phase Extraction | Tissue Homogenate | Condition a C18 SPE cartridge. Load the sample. Wash with 5% methanol in water. Elute with acetonitrile. Evaporate and reconstitute. | >95% | chromatographyonline.com |

This table presents illustrative data for analogous compounds.

In drug discovery, high-throughput screening (HTS) is used to test large libraries of compounds for activity against a biological target. bmglabtech.com LC-MS/MS-based HTS assays are valuable for their ability to directly measure the concentration of a test compound or a product of an enzymatic reaction. acs.orgnih.gov For screening libraries containing pyrimidine-based compounds like this compound, the development of a rapid and robust LC-MS/MS method is essential.

Key considerations for HTS method development include:

Speed: Utilizing ultra-high-performance liquid chromatography (UHPLC) with short columns and fast gradient elution profiles can significantly reduce run times, often to less than a minute per sample. researchgate.net

Automation: Integration with robotic liquid handling systems for sample preparation in 96- or 384-well plates is standard. bmglabtech.com

Robustness: The method must be rugged enough to handle thousands of samples without significant performance degradation. This involves using optimized mobile phases and column chemistries that minimize matrix effects and carryover. mdpi.com

The table below shows typical parameters for a high-throughput LC-MS/MS assay for small molecule screening.

| Parameter | Setting | Purpose | Reference |

| LC System | UHPLC | Fast separation | researchgate.net |

| Column | C18, 1.7 µm, 2.1 x 50 mm | Reversed-phase separation | researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for good peak shape and ionization | acs.org |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution | acs.org |

| Gradient | 5% to 95% B in 0.8 min | Rapid elution of analytes | mdpi.com |

| Flow Rate | 0.6 mL/min | High flow for speed | researchgate.net |

| Injection Volume | 1-5 µL | Small volume to minimize matrix load | rsc.org |

| MS Detector | Triple Quadrupole | High selectivity and sensitivity (MRM mode) | researchgate.netnih.gov |

| Ionization Mode | Positive Electrospray (ESI+) | Suitable for basic nitrogen heterocycles | rsc.org |

This table presents illustrative data for analogous compounds.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and cost-effective alternative for the analysis of redox-active molecules. The pyrimidine ring in this compound is electrochemically active, making it a suitable candidate for these techniques. researchgate.netpsu.edu

Voltammetry measures the current response of a substance to a controlled potential sweep. Techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful for investigating the oxidation and reduction behavior of compounds. mdpi.comkoreascience.or.kr For this compound, these methods could be used to determine its redox potentials, providing insight into its electronic properties and potential involvement in redox-based biological processes. The reduction of the pyrimidine ring is a well-documented process. psu.edukoreascience.or.kr

Studies on similar pyrimidine derivatives using a glassy carbon electrode have shown irreversible reduction processes. koreascience.or.kr The peak potential is often pH-dependent, reflecting the involvement of proton transfer steps in the electrochemical reaction. researchgate.net